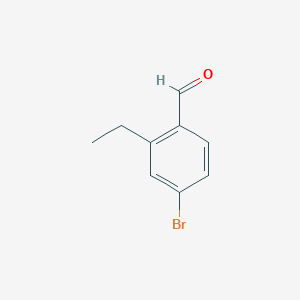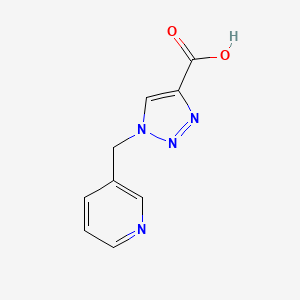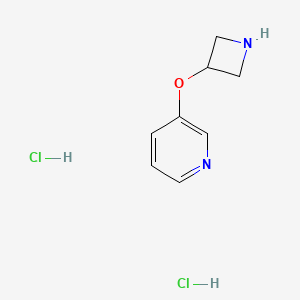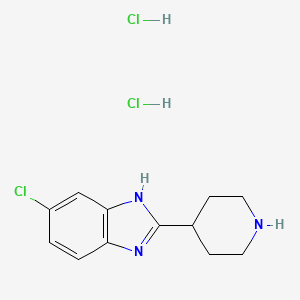
4-Bromo-2-ethylbenzaldehyde
Übersicht
Beschreibung
4-Bromo-2-ethylbenzaldehyde is a chemical compound with the molecular formula C9H9BrO . It has a molecular weight of 213.07 . The compound is a light-yellow to yellow liquid .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-ethylbenzaldehyde is 1S/C9H9BrO/c1-2-7-5-9(10)4-3-8(7)6-11/h3-6H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
4-Bromo-2-ethylbenzaldehyde is a light-yellow to yellow liquid . It has a molecular weight of 213.07 . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
4-Bromo-2-ethylbenzaldehyde and its derivatives, such as 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, are important in synthetic chemistry. They have been extensively used in the construction of various compounds with potential biological, medicinal, and material applications. The advancement in bromovinyl aldehyde chemistry, particularly under palladium-catalyzed conditions, illustrates their significance in synthesizing diverse chemical structures (Ghosh & Ray, 2017).
Chemical Synthesis
The compound has been utilized in various chemical syntheses. For instance, Methyl 4-bromo-2-methoxybenzoate was synthesized using 4-bromo-2-fluorotoluene through a process involving bromination, hydrolysis, cyanidation, methoxylation, and esterification, achieving high purity and yield (Chen Bing-he, 2008).
Environmental and Analytical Chemistry
In environmental chemistry, derivatives of 4-Bromo-2-ethylbenzaldehyde, like Bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine, have been synthesized and applied in the preconcentration of trace amounts of copper(II) ions in water samples, showcasing the compound's utility in environmental monitoring and analysis (Fathi & Yaftian, 2009).
Organic Chemistry and Catalysis
In organic chemistry, o-Bromobenzaldehyde, a related compound, has been used in catalytic processes to produce indenol derivatives and indanones. These processes involve carbopalladation and vinylpalladation reactions, showcasing the compound's versatility in organic synthesis and catalysis (Gevorgyan, Quan, & Yamamoto, 1999).
Spectroscopy and Structural Analysis
The structural characterization and properties of similar compounds like 2-fluoro-4-bromobenzaldehyde have been investigated using X-ray diffraction and vibrational spectroscopy. Such studies aid in understanding the molecular structure and behavior of these compounds (Tursun et al., 2015).
Solubility and Thermodynamics
Research on the solubility of related compounds, like 3-Bromo-4-Hydroxybenzaldehyde, in various solvents has provided valuable data for understanding their solubility behavior and thermodynamic properties, which are crucial for their practical applications in synthesis and formulation (Jia et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-ethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-2-7-5-9(10)4-3-8(7)6-11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLKXUKAJYHRNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-ethylbenzaldehyde | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374516.png)
![2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-thiazolo[5,4-C]pyridine](/img/structure/B1374517.png)
![5-[(5-bromo-2-methoxyphenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B1374518.png)

![4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374520.png)


![4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374523.png)
![4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374524.png)
![3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374525.png)

![2-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374527.png)

![3-[(2-Bromo-4-isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374535.png)